3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile
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Overview
Description
3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile is a chemical compound with the molecular formula C18H13ClN2O2S. It is known for its unique structure, which includes a chlorophenyl group, a sulfonylmethyl group, and a pyrrol-1-yl group attached to a benzenecarbonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the chlorophenylsulfonylmethyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable methylating agent under controlled conditions.
Coupling with pyrrole: The intermediate is then reacted with pyrrole in the presence of a base to form the pyrrol-1-yl derivative.
Introduction of the benzenecarbonitrile group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-chlorophenyl)sulfonyl]methyl}-3-(1H-pyrrol-1-yl)benzenecarbonitrile
- 3-{[(4-bromophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile
- 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-imidazol-1-yl)benzenecarbonitrile
Uniqueness
3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile , also known as methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzoate, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrole ring and a sulfonyl group, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C19H16ClNO4S, with a molecular weight of approximately 389.85 g/mol . The structural representation includes a 4-chlorophenyl sulfonyl group , a methyl group , and a 1H-pyrrol-1-yl group attached to a benzenecarbonitrile framework. This configuration is essential for its biological activity, influencing its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C19H16ClNO4S |
Molecular Weight | 389.85 g/mol |
CAS Number | 339016-40-9 |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 604.2 ± 55.0 °C |
LogP | 3.75 |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been identified in studies as a potential inhibitor of phosphodiesterases (PDEs), specifically PDE4D, which plays a crucial role in inflammatory responses and other cellular processes.
Inhibition of Phosphodiesterases
Research indicates that the compound exhibits selective inhibition against PDE4 isoforms, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity Studies
Several studies have highlighted the compound's biological activities:
- Anti-inflammatory Activity : The compound has shown promise in reducing bronchial eosinophilia and airway hyperactivity in animal models, suggesting its potential application in treating respiratory diseases .
- Antitumor Potential : Preliminary studies indicate that derivatives of this compound may possess antitumor activity against hepatocellular carcinoma (HCC). The mechanism appears to be independent of PDE inhibition, possibly involving interactions with cell cycle-related proteins .
- Cytotoxicity : In vitro assays have demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .
Case Study 1: In Vivo Efficacy in Guinea Pigs
A study evaluated the efficacy of the compound in guinea pigs subjected to allergen-induced bronchoconstriction. Results indicated that the compound significantly reduced airway resistance and inflammation markers compared to control groups, reinforcing its therapeutic potential in asthma management .
Case Study 2: Antitumor Activity Assessment
In another study focusing on hepatocellular carcinoma, treatment with the compound resulted in notable tumor size reduction in xenograft models. The study emphasized the need for further exploration into its mechanisms and potential combination therapies .
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-pyrrol-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-16-4-6-17(7-5-16)24(22,23)13-15-11-14(12-20)3-8-18(15)21-9-1-2-10-21/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZWUCRUBQBSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C#N)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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